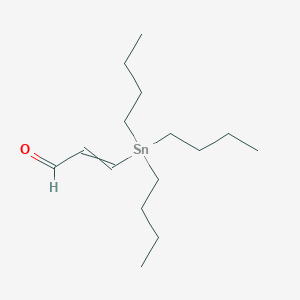
3-(Tributylstannyl)prop-2-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Tributylstannyl)prop-2-enal is an organotin compound characterized by the presence of a tributylstannyl group attached to a prop-2-enal moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tributylstannyl)prop-2-enal typically involves the reaction of prop-2-enal with a tributylstannyl reagent. One common method is the Michael addition reaction, where a nucleophile, such as a Grignard reagent, reacts with the carbonyl carbon of prop-2-enal to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale Michael addition reactions under controlled conditions to ensure high yield and purity. The reaction is typically carried out in an inert atmosphere to prevent oxidation and other side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Tributylstannyl)prop-2-enal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The tributylstannyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens or organometallic compounds are used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various organotin compounds depending on the substituent used.
Applications De Recherche Scientifique
3-(Tributylstannyl)prop-2-enal has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(Tributylstannyl)prop-2-enal involves its reactivity with various nucleophiles and electrophiles. The compound can undergo Michael addition reactions, where the nucleophile attacks the β-carbon of the α,β-unsaturated carbonyl system, leading to the formation of a new carbon-carbon bond . This reactivity is crucial for its applications in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Phenylprop-2-enal:
3-(Tributylstannyl)prop-1-ene: Similar structure but lacks the aldehyde group.
Uniqueness
3-(Tributylstannyl)prop-2-enal is unique due to the presence of both the tributylstannyl group and the α,β-unsaturated aldehyde moiety. This combination imparts distinct reactivity and makes it a valuable reagent in organic synthesis.
Propriétés
IUPAC Name |
3-tributylstannylprop-2-enal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C3H3O.Sn/c3*1-3-4-2;1-2-3-4;/h3*1,3-4H2,2H3;1-3H; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFYSHKVJPQDYOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C=CC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30OSn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80839931 |
Source


|
| Record name | 3-(Tributylstannyl)prop-2-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80839931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81925-30-6 |
Source


|
| Record name | 3-(Tributylstannyl)prop-2-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80839931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
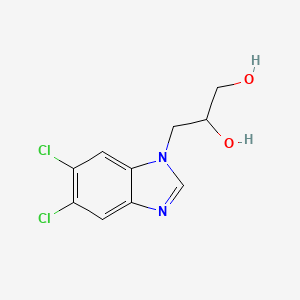
![2-[(2,5-Dimethylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine-4-carbonitrile](/img/structure/B14427658.png)
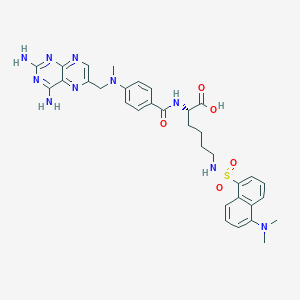
![2,2'-(Bicyclo[4.2.0]octane-2,5-diylidene)dipropanedinitrile](/img/structure/B14427666.png)
![[(2R,5R)-5-methyloxan-2-yl]methanol](/img/structure/B14427671.png)


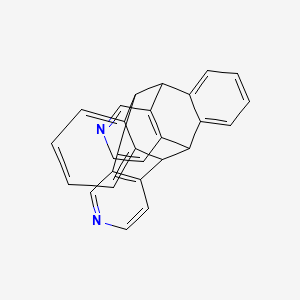
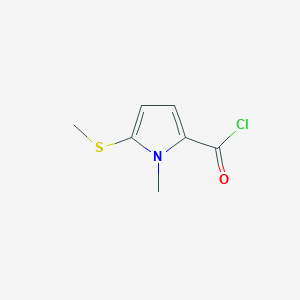
![3-{2-[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-indole](/img/structure/B14427688.png)
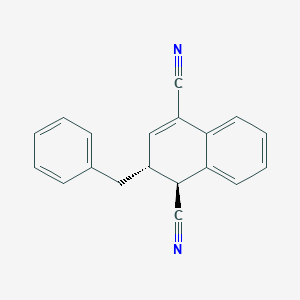
![6-(Trifluoromethyl)-4H-furo[3,2-B]indole-2-carboxylic acid](/img/structure/B14427711.png)

![1,4-Difluoro-2,5-bis[(propan-2-yl)sulfanyl]benzene](/img/structure/B14427734.png)
